

# Spectroscopic Properties of Solvent Yellow 19: A Technical Guide

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## Compound of Interest

Compound Name: *Solvent yellow 19*

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## Abstract

**Solvent Yellow 19** (C.I. 13900:1; CAS No. 10343-55-2) is a metal-complex azo dye characterized by its yellow hue and solubility in organic solvents.<sup>[1][2][3][4]</sup> This technical guide provides a summary of the available spectroscopic and physicochemical properties of **Solvent Yellow 19**. Due to a notable absence of specific quantitative spectroscopic data (e.g., molar absorptivity, quantum yield) in peer-reviewed literature and spectral databases, this document also furnishes detailed, generalized experimental protocols for conducting UV-Vis absorption and fluorescence spectroscopy tailored for this class of dyes. These methodologies are based on established practices for the analysis of similar metal-complex azo dyes and are intended to guide researchers in obtaining reliable and reproducible spectroscopic data.

## Introduction

**Solvent Yellow 19** is a synthetic dye belonging to the monoazo class, complexed with a metal, typically chromium.<sup>[1][3][5]</sup> Its chemical structure confers solubility in various organic solvents, making it suitable for applications such as the coloration of lacquers, resins, and printing inks.<sup>[1][6]</sup> A thorough understanding of the spectroscopic properties of such dyes is crucial for quality control, formulation development, and predicting their behavior in different chemical environments. This guide addresses the current knowledge gap regarding the specific photophysical parameters of **Solvent Yellow 19** and provides a practical framework for its experimental characterization.

# Physicochemical and Qualitative Spectroscopic Properties

While precise quantitative spectroscopic data for **Solvent Yellow 19** is not readily available in the public domain, various sources provide key identifying information and qualitative properties. These are summarized in the table below.

Property	Value / Description	Source(s)
C.I. Name	Solvent Yellow 19, 13900:1	[1][2][3]
CAS Number	10343-55-2	[1][2][3][7]
Molecular Formula	<chem>C16H11CrN4O8S</chem>	[8]
Molecular Weight	~471.34 g/mol	
Appearance	Yellow to bluish-yellow powder	[2][3]
Solubility	Soluble in ethanol, acetone, chloroform, 1-methoxy-2-propanol, n-propanol, 2-ethoxyethanol, M.E.K., ethyl acetate, and toluene. Insoluble in water.	[1][2]
Light Fastness	6-7 (on a scale of 1-8)	[2]
Heat Resistance	Stable up to 140°C	[3]

## Experimental Protocols for Spectroscopic Characterization

The following sections outline generalized yet detailed protocols for determining the key spectroscopic properties of **Solvent Yellow 19**.

### UV-Vis Absorption Spectroscopy

This protocol describes the procedure for obtaining the UV-Visible absorption spectrum of **Solvent Yellow 19** and determining its molar absorptivity at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

### 3.1.1. Materials and Equipment

- **Solvent Yellow 19** powder
- Spectroscopy-grade solvents (e.g., ethanol, methanol, acetone, chloroform)
- Volumetric flasks (Class A)
- Pipettes (Class A)
- Dual-beam UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

### 3.1.2. Procedure

- Preparation of Stock Solution: Accurately weigh a small amount of **Solvent Yellow 19** (e.g., 10 mg) and dissolve it in a known volume (e.g., 100 mL) of a chosen spectroscopic-grade solvent in a volumetric flask. This will be the stock solution.
- Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create a set of standards with decreasing concentrations. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0 at the  $\lambda_{\text{max}}$  to ensure adherence to the Beer-Lambert law.
- Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.
- Blank Measurement: Fill a quartz cuvette with the pure solvent used to prepare the dye solutions. Place it in both the sample and reference beams of the spectrophotometer and record a baseline spectrum across the desired wavelength range (typically 200-800 nm). This will correct for any absorbance from the solvent and the cuvette itself.

- Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette twice with the solution to be measured, then fill it and place it in the sample beam. Record the absorption spectrum. Repeat this for all the prepared dilutions.
- Data Analysis:
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) from the spectra.
  - For each concentration, record the absorbance value at  $\lambda_{\text{max}}$ .
  - Plot a calibration curve of absorbance at  $\lambda_{\text{max}}$  versus concentration.
  - Perform a linear regression on the data. The slope of the line will be the molar absorptivity ( $\epsilon$ ) in  $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ , provided the concentration is in  $\text{mol}\cdot\text{L}^{-1}$  and the path length is 1 cm.

## Fluorescence Spectroscopy

This protocol outlines the steps to measure the fluorescence emission and excitation spectra of **Solvent Yellow 19** and to determine its relative fluorescence quantum yield.

### 3.2.1. Materials and Equipment

- **Solvent Yellow 19** solutions (prepared as for UV-Vis, ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)
- A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M  $\text{H}_2\text{SO}_4$ , or a suitable dye with emission in a similar spectral region).
- Spectrofluorometer with excitation and emission monochromators
- Quartz fluorescence cuvettes (1 cm path length, four polished sides)

### 3.2.2. Procedure

- Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize. Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

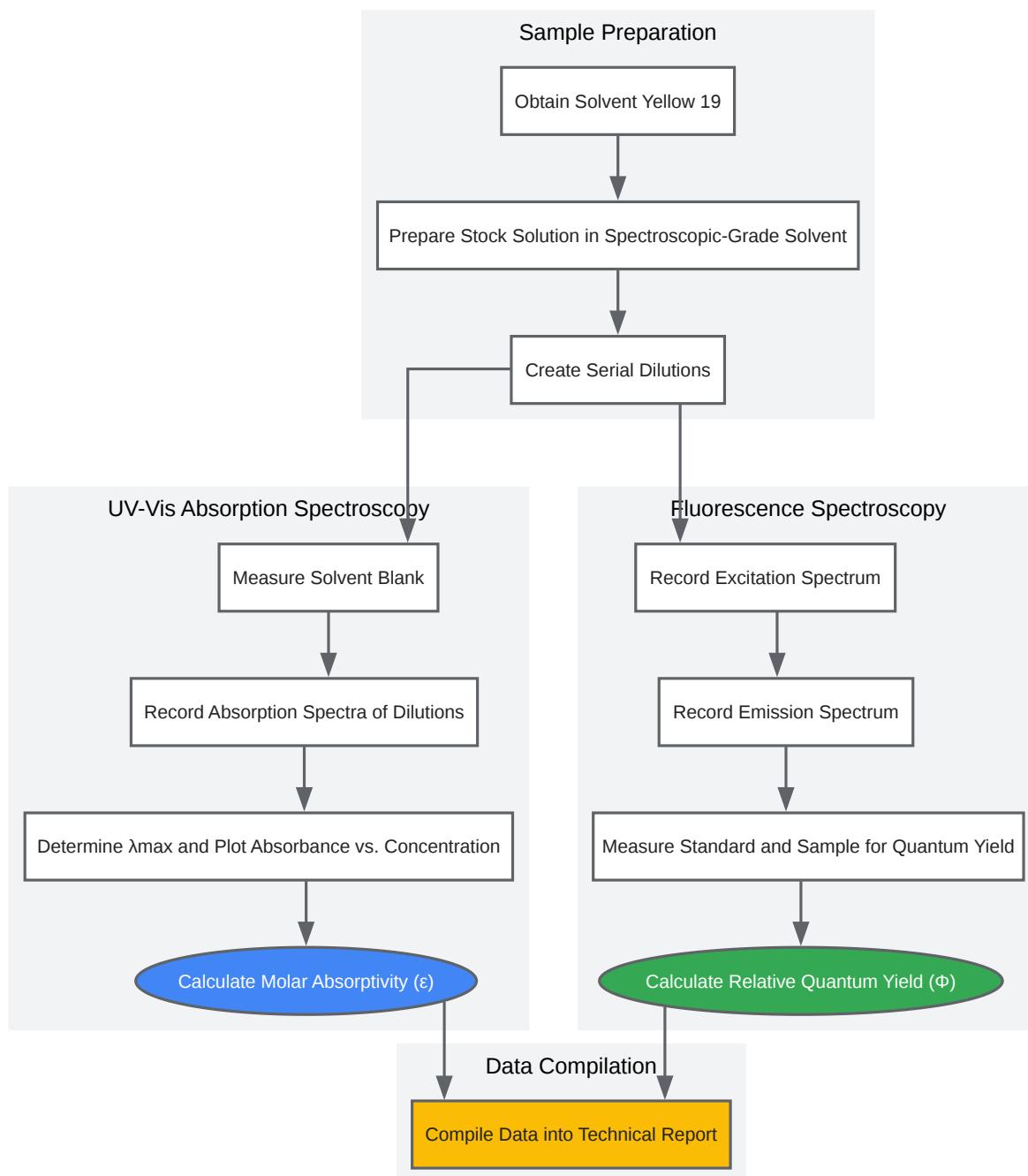
- Excitation Spectrum Measurement:
  - Set the emission monochromator to the wavelength of maximum expected emission (can be estimated from the absorption spectrum).
  - Scan the excitation monochromator over a range that includes the absorption bands of the dye.
  - The resulting spectrum should resemble the absorption spectrum and will help confirm the optimal excitation wavelength.
- Emission Spectrum Measurement:
  - Set the excitation monochromator to the  $\lambda_{max}$  determined from the absorption or excitation spectrum.
  - Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the end of the expected emission range.
  - Record the fluorescence emission spectrum.
- Quantum Yield Determination (Relative Method):
  - Measure the absorbance of both the **Solvent Yellow 19** solution and the standard fluorophore solution at the same excitation wavelength. Adjust concentrations so that absorbances are similar and below 0.1.
  - Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard, using the same excitation wavelength and instrument settings.
  - Calculate the quantum yield ( $\Phi_x$ ) of **Solvent Yellow 19** using the following equation:  $\Phi_x = \Phi_{st} * (I_x / I_{st}) * (A_{st} / A_x) * (n_x^2 / n_{st}^2)$  Where:
    - $\Phi$  is the quantum yield
    - $I$  is the integrated fluorescence intensity

- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent
- The subscripts 'x' and 'st' refer to the sample (**Solvent Yellow 19**) and the standard, respectively.[\[9\]](#)

## Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a solvent dye like **Solvent Yellow 19**.

## Workflow for Spectroscopic Analysis of Solvent Yellow 19

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Caption: A flowchart outlining the key steps for the spectroscopic characterization of **Solvent Yellow 19**.

## Conclusion

While **Solvent Yellow 19** is an established commercial dye, its detailed photophysical properties are not well-documented in accessible scientific literature. This guide consolidates the known physicochemical characteristics of **Solvent Yellow 19** and provides robust, generalized protocols for its comprehensive spectroscopic analysis. By following these experimental workflows, researchers in various fields can systematically determine the absorption and emission characteristics, molar absorptivity, and fluorescence quantum yield of this dye. Such data is invaluable for ensuring product quality, developing new applications, and advancing the fundamental understanding of metal-complex azo dyes.

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